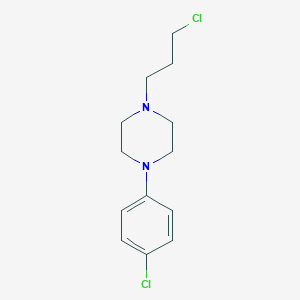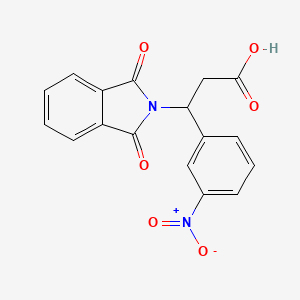
gamma-Oxo-1-pyrenebutanoic acid sodium salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Gamma-Oxo-1-pyrenebutanoic acid sodium salt is an organic compound with the molecular formula C20H13NaO3. It is a derivative of pyrene, a polycyclic aromatic hydrocarbon, and is known for its fluorescent properties. This compound is used in various scientific research applications, particularly in the detection of proteins and enzymes.
Preparation Methods
Synthetic Routes and Reaction Conditions
Gamma-Oxo-1-pyrenebutanoic acid sodium salt can be synthesized through a multi-step process involving the oxidation of pyrene derivatives. One common method involves the oxidation of 1-pyrenebutyric acid using strong oxidizing agents such as potassium permanganate or chromium trioxide. The resulting gamma-Oxo-1-pyrenebutyric acid is then neutralized with sodium hydroxide to form the sodium salt.
Industrial Production Methods
In an industrial setting, the production of this compound typically involves large-scale oxidation reactions followed by purification steps such as recrystallization or chromatography to obtain the desired purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Gamma-Oxo-1-pyrenebutanoic acid sodium salt undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form higher oxidation state derivatives.
Reduction: It can be reduced to form corresponding alcohols or hydrocarbons.
Substitution: The aromatic ring of the pyrene moiety can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Halogens, nitrating agents, and sulfonating agents under acidic or basic conditions.
Major Products Formed
Oxidation: Higher oxidation state derivatives such as carboxylic acids or ketones.
Reduction: Alcohols or hydrocarbons.
Substitution: Halogenated, nitrated, or sulfonated pyrene derivatives.
Scientific Research Applications
Gamma-Oxo-1-pyrenebutanoic acid sodium salt is widely used in scientific research due to its fluorescent properties. Some of its applications include:
Fluorescent Detection of Proteins: It is used to detect serum albumins and proteases such as trypsin through fluorescence spectroscopy.
Biological Studies: The compound is used to study protein-ligand interactions and enzyme activities.
Chemical Sensors: It serves as a fluorescent probe in the development of chemical sensors for detecting various analytes.
Industrial Applications: The compound is used in the development of fluorescent dyes and markers for industrial processes.
Mechanism of Action
The mechanism of action of gamma-Oxo-1-pyrenebutanoic acid sodium salt involves its interaction with proteins and enzymes. The compound exhibits a quenched fluorescent change at 455 nm when it interacts with serum albumins due to π-stacking, hydrophobic interactions, and hydrogen bonding . This interaction allows for the detection and monitoring of proteins and enzymes in various biological and chemical assays.
Comparison with Similar Compounds
Gamma-Oxo-1-pyrenebutanoic acid sodium salt can be compared with other pyrene derivatives such as:
1-Pyrenebutyric Acid: Similar in structure but lacks the gamma-oxo group, resulting in different chemical properties and applications.
1-Pyrene Carboxaldehyde: Contains an aldehyde group instead of the gamma-oxo group, leading to different reactivity and uses.
Pyrene: The parent compound, which lacks the butanoic acid and gamma-oxo functionalities, making it less versatile in specific applications.
This compound is unique due to its specific functional groups that confer distinct fluorescent properties and reactivity, making it valuable in various scientific and industrial applications.
Properties
CAS No. |
63450-99-7 |
|---|---|
Molecular Formula |
C20H14NaO3 |
Molecular Weight |
325.3 g/mol |
IUPAC Name |
sodium;4-oxo-4-pyren-1-ylbutanoate |
InChI |
InChI=1S/C20H14O3.Na/c21-17(10-11-18(22)23)15-8-6-14-5-4-12-2-1-3-13-7-9-16(15)20(14)19(12)13;/h1-9H,10-11H2,(H,22,23); |
InChI Key |
BUWCGBGVUYGPKW-UHFFFAOYSA-N |
SMILES |
C1=CC2=C3C(=C1)C=CC4=C(C=CC(=C43)C=C2)C(=O)CCC(=O)[O-].[Na+] |
Canonical SMILES |
C1=CC2=C3C(=C1)C=CC4=C(C=CC(=C43)C=C2)C(=O)CCC(=O)O.[Na] |
| 63450-99-7 | |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[2-(dimethylamino)ethyl]-2-methylpropanamide](/img/structure/B3055151.png)








![[3-(Hydroxymethyl)-2-methoxy-5-methylphenyl]methanol](/img/structure/B3055169.png)



